7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound that falls under the imidazo[4,5-b]pyridine class. This compound is characterized by the presence of a chloro group at the 7-position and a nitro group at the 5-position of the imidazo ring. Its molecular formula is with a molecular weight of approximately 250.66 g/mol. The compound is notable for its potential biological activities, making it an important subject of research in medicinal chemistry.
The compound is classified as a member of the imidazopyridines, which are organic compounds that feature an imidazo ring fused to a pyridine ring. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structural features of 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine contribute to its unique reactivity and potential applications in pharmaceuticals and agrochemicals .
The synthesis of 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine typically involves several key steps:
Recent methodologies emphasize greener approaches to synthesis, utilizing less hazardous solvents and reagents. For example, some protocols employ water as a solvent in conjunction with microwave-assisted techniques to enhance reaction efficiency and yield .
The molecular structure of 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine can be represented as follows:
The compound's structure contributes to its reactivity profile and biological activity due to the presence of electron-withdrawing groups (chloro and nitro) that influence its interaction with biological targets .
7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine participates in various chemical reactions due to its functional groups:
These reactions make it a valuable intermediate in organic synthesis.
The mechanism of action for 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets within biological systems:
This multifaceted mechanism underlies its potential therapeutic applications.
Relevant data on density and boiling point are often derived from experimental studies or predictive models .
7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine has several scientific uses:
The unique combination of functional groups in this compound allows for diverse applications across various fields of research and industry.
The imidazo[4,5-b]pyridine scaffold represents a privileged structural motif in medicinal chemistry due to its striking bioisosteric relationship with naturally occurring purines. This heterocyclic system features a bicyclic framework where an imidazole ring is fused to a pyridine moiety at the [4,5-b] bonds, creating a purine analog with nitrogen atom positioning that closely mirrors the hydrogen bonding patterns of adenine and guanine nucleobases [3] [5]. The electron distribution and dipole moment (approximately 4.5 Debye) of this scaffold enable it to effectively mimic the transition state geometry of ATP-bound kinase substrates, facilitating competitive inhibition at catalytic sites [7]. This structural mimicry allows derivatives like 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine to engage with diverse biological targets through several key mechanisms:
This bioisosteric versatility has led to the incorporation of imidazo[4,5-b]pyridine scaffolds into compounds targeting kinases (Aurora A, c-MET, JAK1), ion channels (GABAₐ receptors), and enzymes (proton pumps, aromatase) across therapeutic areas [3]. The 7-chloro-5-nitro substitution pattern specifically enhances electrophilic character and hydrogen bond acceptor capacity, potentially improving interactions with catalytic lysine residues in kinase ATP-binding sites [5].
The exploration of imidazo-fused heterocycles represents a significant chapter in medicinal chemistry innovation, with key milestones spanning five decades of pharmaceutical development. Initial synthetic efforts focused on simple derivatives, but strategic molecular refinements progressively unlocked their therapeutic potential:
Table 1: Historical Milestones in Imidazo[4,5-b]pyridine Drug Development
Decade | Key Compound/Class | Therapeutic Application | Development Significance |
---|---|---|---|
1970s | Zolimidine | Anti-ulcer | First clinically used imidazopyridine |
1980s | Miroprofen | NSAID | Demonstrated anti-inflammatory application |
1990s | Bamaluzole (MRI-566) | Anticonvulsant | Validated GABAergic activity; advanced to clinical trials |
2000s | Telcagepant (MK-0974) | Migraine | First CGRP antagonist with imidazo[4,5-b]pyridine core (Phase III) |
2010s | Tenatoprazole (TU-199) | Proton pump inhibitor | Improved pharmacokinetics over benzimidazole PPIs |
2020s | AZD7648 | DNA-PK inhibitor | First-in-class for oncology (Phase I/II) |
The structural evolution of these compounds reflects strategic medicinal chemistry approaches: Early derivatives featured simple aryl substitutions at C2, while modern clinical candidates incorporate complex functionalization at C5, C6, and N3 positions to optimize target engagement and pharmacokinetic profiles [5] [9]. The introduction of electron-withdrawing groups (e.g., nitro at C5, chloro at C7) emerged as a key strategy to enhance hydrogen bonding capacity and π-deficient character, improving interactions with purine-binding enzyme pockets [7].
The imidazo[4,5-b]pyridine scaffold has yielded numerous drug candidates across therapeutic areas, with several reaching advanced clinical development. These derivatives exploit the core's bioisosteric properties while incorporating specific substituents to fine-target biological pathways:
Oncology Applications: Compounds featuring chloro and nitro substituents, including 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine derivatives, serve as precursors for Aurora kinase inhibitors (e.g., compound 1, IC₅₀ = 0.015 µM against Aurora A) and PARP inhibitors (e.g., compound 9, IC₅₀ = 8.6 nM) [3] [5]. The electron-deficient character enhanced by nitro substitution facilitates stacking interactions with kinase hinge regions, while chloro substituents provide sites for strategic functionalization. AZD7648 represents the most advanced clinical candidate, a selective DNA-PK inhibitor containing imidazo[4,5-b]pyridine currently in Phase I/II trials for solid tumors [5].
Gastrointestinal Therapeutics: The proton pump inhibitor tenatoprazole (TU-199) incorporates the imidazo[4,5-b]pyridine scaffold to improve acid stability versus traditional benzimidazole-based agents. Its mechanism involves accumulation in parietal cells followed by acid-catalyzed conversion to sulfenamide species that form disulfide bonds with H⁺/K⁺-ATPase cysteine residues (specifically Cys813 and Cys822) [3] [6]. Clinical studies demonstrate prolonged plasma half-life (≈7 hours) versus omeprazole (≈1 hour), translating to superior nocturnal acid control [3].
Antiviral and Antimicrobial Agents: Derivatives like DZNep (3-deazaneplanocin A) incorporate structural analogs of imidazo[4,5-c]pyridine to inhibit S-adenosyl-L-homocysteine hydrolase, demonstrating activity against Ebola virus and cancer stem cells [3]. Antimicrobial derivatives with chloro substitutions show potent activity against resistant pathogens; for example, compound 11 exhibits MIC values of 1.25 µg/mL against MRSA by targeting bacterial DNA gyrase-topoisomerase IV [9].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8